

understanding the chemical properties of 4'-Methylbiphenyl-2-carboxylic acid methyl ester

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Compound of Interest

Compound Name: 4'-Methylbiphenyl-2-carboxylic acid methyl ester

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An In-Depth Technical Guide to **4'-Methylbiphenyl-2-carboxylic acid methyl ester**:
Properties, Synthesis, and Applications

Introduction

4'-Methylbiphenyl-2-carboxylic acid methyl ester, identified by its CAS Number 114772-34-8, is a pivotal organic compound in modern synthetic chemistry.^[1] Its IUPAC name is methyl 2-(4-methylphenyl)benzoate.^[1] The molecule's structure, featuring a biphenyl core with methyl and methyl ester substitutions at specific positions, makes it a uniquely valuable intermediate. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in the pharmaceutical industry. The unique substitution pattern on the biphenyl structure is a key determinant of its reactivity and utility, distinguishing it from other related compounds.^[1] Its primary significance lies in its use as a key starting material for the synthesis of Telmisartan, an angiotensin II receptor antagonist widely used to treat hypertension.^{[2][3]}

Caption: Chemical Structure of **4'-Methylbiphenyl-2-carboxylic acid methyl ester**.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application in synthesis. **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is typically a solid at room temperature.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	114772-34-8	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1]
Molecular Weight	226.27 g/mol	[1]
IUPAC Name	methyl 2-(4-methylphenyl)benzoate	[1]
Appearance	Powder / Solid	[1]
Melting Point	55 - 61 °C	[1][4]
Boiling Point	~359.4 °C at 760 mmHg	[1]
Density	~1.083 g/cm ³	[1]
Synonyms	Methyl 2-(p-Tolyl)benzoate, Methyl 4'-Methylbiphenyl-2-carboxylate	[1][5]

Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While specific spectral data can vary slightly based on the solvent and instrument, the expected characteristics are as follows:

- ¹H NMR:** The proton NMR spectrum would feature distinct signals for the aromatic protons on the two biphenyl rings, a singlet for the ester methyl group (O-CH₃) typically around 3.6-3.9 ppm, and a singlet for the tolyl methyl group (Ar-CH₃) around 2.3-2.5 ppm. The aromatic protons would appear in the range of 7.0-8.0 ppm.
- ¹³C NMR:** The carbon NMR would show a signal for the carbonyl carbon of the ester at approximately 165-175 ppm. Signals for the aromatic carbons would be in the 120-145 ppm

range, with distinct peaks for the methyl ester carbon and the tolyl methyl carbon.

- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically found around 1720-1740 cm^{-1} . Additional bands would correspond to aromatic C-H stretching (above 3000 cm^{-1}) and C=C ring stretching (around 1450-1600 cm^{-1}).^{[6][7]}
- **Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum would exhibit a prominent molecular ion peak (M^+) at $m/z = 226$. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) to give a fragment at $m/z = 195$, and the loss of the entire carbomethoxy group ($-\text{COOCH}_3$) resulting in a fragment at $m/z = 167$.^{[8][9]}

Section 2: Synthesis Methodologies

The synthesis of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** can be achieved through several strategic routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Route A: Direct Esterification of 4'-Methylbiphenyl-2-carboxylic acid

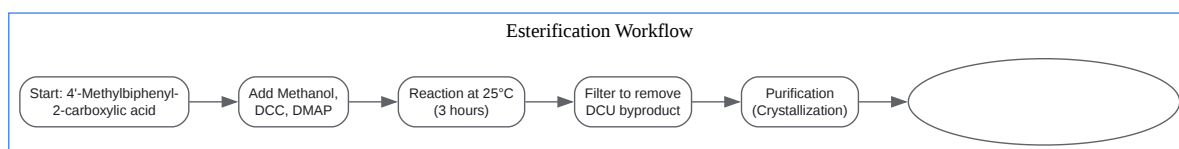
This is a common and straightforward method, involving the direct conversion of the corresponding carboxylic acid to its methyl ester. A highly efficient laboratory-scale procedure utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.^[4]

Causality Behind Experimental Choices:

- **DCC:** DCC is a powerful dehydrating agent that facilitates the formation of the ester bond by activating the carboxylic acid. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol).
- **DMAP:** DMAP serves as a nucleophilic catalyst, accelerating the reaction. It reacts with the activated intermediate to form an even more reactive acyl-pyridinium species, significantly increasing the rate of esterification.

Experimental Protocol:

- Dissolve 4'-methylbiphenyl-2-carboxylic acid (1 equivalent) in anhydrous methanol, which acts as both solvent and reactant.[4]
- Add DMAP (catalytic amount, e.g., 0.05 equivalents) to the solution.[4]
- Slowly add a solution of DCC (1.1 equivalents) in an appropriate solvent at room temperature (e.g., 25 °C).[4]
- Stir the reaction mixture for several hours (e.g., 3 hours) at room temperature.[4]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the byproduct, dicyclohexylurea (DCU), precipitates as a white solid and is removed by filtration.
- The filtrate is concentrated, and the product is purified, often by crystallization or column chromatography, to yield the final product with high purity (e.g., >99%).[4]



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Caption: Workflow for DCC/DMAP-mediated esterification.

Route B: Synthesis via Suzuki-Miyaura Cross-Coupling

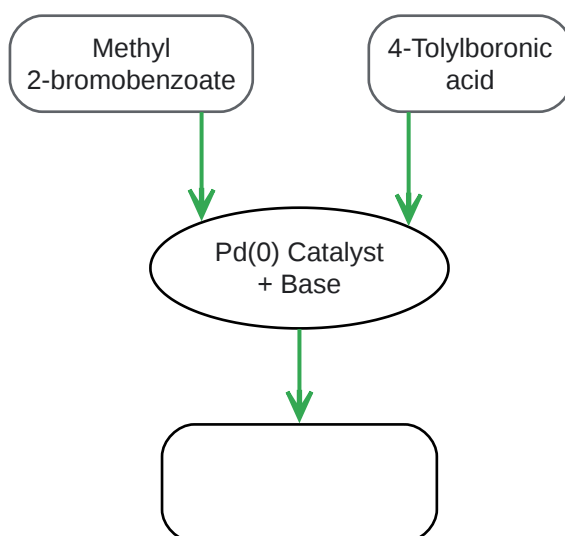
The construction of the core biphenyl structure is often accomplished using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its high tolerance for functional groups and generally high yields.[10][11] This approach would involve coupling an aryl halide with an arylboronic acid.

Causality Behind Experimental Choices:

- **Palladium Catalyst:** A palladium(0) complex is the active catalyst. It undergoes oxidative addition with the aryl halide, initiating the catalytic cycle.
- **Ligand:** Ligands like triphenylphosphine (PPh_3) are used to stabilize the palladium catalyst and modulate its reactivity.[\[12\]](#)
- **Base:** A base, such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is essential. It activates the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[\[11\]](#)[\[13\]](#)

Representative Protocol (Hypothetical for this core):

- In a reaction flask, combine methyl 2-bromobenzoate (1 equivalent), 4-tolylboronic acid (1.1 equivalents), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.01-0.05 equivalents).[\[12\]](#)
- Add a suitable solvent system (e.g., toluene/ethanol/water).
- Add an aqueous solution of a base, like 2M Na_2CO_3 (2 equivalents).[\[13\]](#)
- Degas the mixture by bubbling nitrogen or argon through it to remove oxygen, which can deactivate the catalyst.
- Heat the mixture to reflux (e.g., 80-100 °C) under a nitrogen atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).
- After cooling, perform a workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.



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Caption: Simplified Suzuki-Miyaura coupling pathway for the biphenyl core.

Section 3: Chemical Reactivity and Applications

The primary application of **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is as a sophisticated intermediate in the synthesis of pharmaceuticals.^[1]

Pharmaceutical Synthesis: The most notable use of this compound is in the multi-step synthesis of Telmisartan.^{[2][14]} Telmisartan is a potent and orally active angiotensin II receptor antagonist, which is a class of drugs used for the management of hypertension.^{[3][15]} The biphenyl moiety of the ester serves as a crucial scaffold onto which the rest of the complex Telmisartan molecule is constructed.

Other Applications:

- **Dye Intermediates:** Due to its aromatic structure, it can be used in the production of certain dyes.^[1]
- **Organic Synthesis Research:** It serves as a versatile building block in medicinal chemistry and organic synthesis for creating more complex molecular architectures.^[1]

Section 4: Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice. **4'-Methylbiphenyl-2-carboxylic acid methyl ester** is classified as an irritant.

Table 2: GHS Hazard Information

Hazard Statement	Description	Source(s)
H315	Causes skin irritation	[1][16]
H319	Causes serious eye irritation	[1][16]
H335	May cause respiratory irritation	[1][16]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[16]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[16]
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[16][17]
 - Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[16]
- First Aid Measures:
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention. [16]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [16]
 - If Inhaled: Move the person to fresh air.[16]

Conclusion

4'-Methylbiphenyl-2-carboxylic acid methyl ester is more than just a chemical compound; it is a key enabler in the synthesis of life-saving pharmaceuticals like Telmisartan. Its well-defined physicochemical properties and established synthetic routes, particularly direct esterification and Suzuki coupling for its core, make it a reliable and crucial intermediate for researchers and industrial chemists. Proper understanding of its characteristics, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the advancement of science and medicine.

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